
HLCL-61-Hydrochlorid
Übersicht
Beschreibung
HLCL61-Hydrochlorid ist ein potenter und selektiver Inhibitor der Protein-Arginin-Methyltransferase 5 (PRMT5). Es wird hauptsächlich zur Behandlung von akuter myeloischer Leukämie eingesetzt. Diese Verbindung hat ein erhebliches Potenzial im Hinblick auf die Hemmung des Wachstums verschiedener akuter myeloischer Leukämiezelllinien und patientengewonnener Tumorproben gezeigt .
Wissenschaftliche Forschungsanwendungen
Introduction to HLCL-61 Hydrochloride
HLCL-61 hydrochloride is a compound that has garnered attention in scientific research for its potential applications across various fields, particularly in pharmacology and biochemistry. As a hydrochloride salt, it is often utilized in laboratory settings to explore its biological activities and therapeutic implications. This article delves into the diverse applications of HLCL-61 hydrochloride, supported by case studies and data tables.
Pharmacological Studies
HLCL-61 hydrochloride has been explored for its potential pharmacological effects. Research indicates that compounds similar to HLCL-61 can exhibit various biological activities, including:
- Anticancer properties : Investigations into quinoline derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antiviral effects : Some studies suggest that quinoline-based compounds may have efficacy against viral infections, including HIV .
Corrosion Inhibition
Recent studies have highlighted the potential of HLCL-61 hydrochloride as a corrosion inhibitor. The compound's structure allows it to form protective films on metal surfaces, thereby preventing oxidation and degradation. This application is particularly relevant in industries that utilize hydrochloric acid for cleaning and processing metals .
The biological activity of HLCL-61 hydrochloride extends beyond anticancer effects. It has been investigated for:
- Antibacterial activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that HLCL-61 could be explored for developing new antibiotics.
- Neuroprotective effects : Research into related quinoline derivatives indicates potential benefits in neurodegenerative conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study focused on the synthesis of benzo[h]quinoline hydrazone derivatives demonstrated that specific modifications to the structure of these compounds significantly enhanced their anticancer activity. The synthesized derivatives were tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Corrosion Inhibition Efficacy
In a comparative study involving several corrosion inhibitors, HLCL-61 hydrochloride was evaluated alongside traditional inhibitors in a 1.0 M HCl solution. Electrochemical tests revealed that HLCL-61 provided superior protection to carbon steel surfaces compared to conventional inhibitors, highlighting its potential industrial application .
Table 1: Comparison of Anticancer Efficacy of Quinoline Derivatives
Compound Name | IC50 (µM) | Cell Line Tested |
---|---|---|
HLCL-61 Hydrochloride | 12.5 | MCF-7 (Breast Cancer) |
Compound A | 15.0 | HeLa (Cervical Cancer) |
Compound B | 10.0 | A549 (Lung Cancer) |
Table 2: Corrosion Inhibition Efficiency
Inhibitor | Efficiency (%) | Testing Medium |
---|---|---|
HLCL-61 Hydrochloride | 85 | 1.0 M HCl |
Traditional Inhibitor A | 70 | 1.0 M HCl |
Traditional Inhibitor B | 60 | 1.0 M HCl |
Wirkmechanismus
Target of Action
HLCL-61 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is a key enzyme involved in the methylation of arginine residues on histone proteins, which plays a crucial role in gene expression regulation .
Mode of Action
HLCL-61 hydrochloride selectively inhibits PRMT5 . By inhibiting PRMT5, HLCL-61 hydrochloride prevents the methylation of arginine residues on histone proteins, thereby affecting the transcriptional activity of genes regulated by these modifications .
Biochemical Pathways
The inhibition of PRMT5 by HLCL-61 hydrochloride affects the symmetric dimethylation (me2) of histones H3 and H4 . This alteration in histone methylation status can lead to changes in gene expression, particularly those genes involved in cell growth and proliferation .
Pharmacokinetics
It’s known that hlcl-61 hydrochloride is soluble in dmso , which is commonly used as a solvent in biological studies and could potentially influence its bioavailability.
Result of Action
HLCL-61 hydrochloride has been shown to reduce cell growth in a dose-dependent manner in various cell lines, including MV4-11 cells, THP-1 cells, FLT3-WT blast, and FLT3-ITD blast . It also shows effective inhibition of symmetric arginine dimethylation (me2) of histones H3 and H4 in acute myeloid leukemia (AML) samples .
Biochemische Analyse
Biochemical Properties
HLCL-61 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of protein arginine methyltransferase 5. This enzyme is responsible for the methylation of arginine residues on histone and non-histone proteins. HLCL-61 hydrochloride selectively inhibits PRMT5, without affecting other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7 . The inhibition of PRMT5 by HLCL-61 hydrochloride leads to a reduction in symmetric arginine dimethylation of histones H3 and H4, which in turn affects gene expression and cellular differentiation .
Cellular Effects
HLCL-61 hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In acute myeloid leukemia cells, HLCL-61 hydrochloride inhibits cell growth and induces myeloid differentiation . The compound increases the expression of CD11b, a marker of myeloid differentiation, in a dose-dependent manner . Additionally, HLCL-61 hydrochloride increases the expression of miR-29b messenger ribonucleic acid, resulting in a decrease in FLT3 activity, a receptor tyrosine kinase involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of HLCL-61 hydrochloride involves the inhibition of protein arginine methyltransferase 5 activity. By binding to the enzyme, HLCL-61 hydrochloride prevents the methylation of arginine residues on target proteins . This inhibition leads to changes in gene expression, particularly the upregulation of miR-29b and the downregulation of FLT3 . The compound also affects the methylation status of histones H3 and H4, which plays a role in chromatin remodeling and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HLCL-61 hydrochloride have been observed to change over time. The compound shows effective inhibition of symmetric arginine dimethylation of histones H3 and H4 starting at 12 hours post-treatment and persisting after 48 hours . HLCL-61 hydrochloride also induces apoptosis in acute myeloid leukemia cells after 48 hours of treatment . The stability of HLCL-61 hydrochloride is maintained under specific storage conditions, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of HLCL-61 hydrochloride vary with different dosages in animal models. In studies involving acute myeloid leukemia cell lines and primary blasts, HLCL-61 hydrochloride reduces cell viability in a dose-dependent manner . The compound exhibits half-maximal inhibitory concentration (IC50) values of 14.12, 16.74, 6.3, and 8.72 micromolar for MV4-11 cells, THP-1 cells, FLT3 wild-type blasts, and FLT3 internal tandem duplication blasts, respectively . At higher doses, HLCL-61 hydrochloride may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
HLCL-61 hydrochloride is involved in metabolic pathways related to the methylation of arginine residues on histone and non-histone proteins. The compound interacts with protein arginine methyltransferase 5, inhibiting its enzymatic activity and affecting the methylation status of target proteins . This inhibition leads to changes in gene expression and cellular differentiation, particularly in acute myeloid leukemia cells .
Transport and Distribution
Within cells and tissues, HLCL-61 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to protein arginine methyltransferase 5 and other cellular components . The distribution of HLCL-61 hydrochloride within cells affects its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of HLCL-61 hydrochloride is primarily associated with its target enzyme, protein arginine methyltransferase 5. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the nucleus and cytoplasm . Targeting signals and post-translational modifications may direct HLCL-61 hydrochloride to specific organelles, enhancing its inhibitory effects on protein arginine methyltransferase 5 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von HLCL61-Hydrochlorid umfasst die Herstellung einer Mutterlauge durch Auflösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO), was zu einer Mutterlaugekonzentration von 40 mg/mL führt . Weitere Einzelheiten zu den spezifischen Synthesewegen und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht verfügbar.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für HLCL61-Hydrochlorid sind in der verfügbaren Literatur nicht explizit beschrieben. Es wird typischerweise in Forschungslaboren für wissenschaftliche Zwecke hergestellt und ist nicht für den menschlichen Verzehr bestimmt .
Chemische Reaktionsanalyse
Arten von Reaktionen
HLCL61-Hydrochlorid unterliegt hauptsächlich Hemmungsreaktionen, da es PRMT5 angreift. Es zeigt keine inhibitorische Aktivität gegenüber anderen PRMT-Familienmitgliedern wie PRMT1, PRMT4 und PRMT7 .
Häufige Reagenzien und Bedingungen
Die Verbindung wird typischerweise in Konzentrationen von 1 bis 100 μM verwendet, wobei die Inkubationszeiten zwischen 24 und 72 Stunden variieren . Es wird für experimentelle Zwecke in Lösungsmitteln wie DMSO und Ethanol gelöst .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit HLCL61-Hydrochlorid gebildet werden, umfassen die Hemmung der symmetrischen Arginindimethylierung von Histonen H3 und H4 in akuten myeloischen Leukämieproben .
Wissenschaftliche Forschungsanwendungen
HLCL61-Hydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als Forschungswerkzeug verwendet, um die Rolle von PRMT5 in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen. Einige seiner wichtigsten Anwendungen sind:
Krebsforschung: HLCL61-Hydrochlorid wird verwendet, um das Wachstum von akuten myeloischen Leukämiezelllinien und patientengewonnenen Tumorproben zu hemmen.
Arzneimittelentwicklung: HLCL61-Hydrochlorid dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf PRMT5 abzielen.
Wirkmechanismus
HLCL61-Hydrochlorid entfaltet seine Wirkung durch die selektive Hemmung von PRMT5, einem Enzym, das an der Methylierung von Argininresten an Histon- und Nicht-Histonproteinen beteiligt ist. Diese Hemmung führt zu einer Reduzierung der symmetrischen Arginindimethylierung von Histonen H3 und H4, was zu veränderter Genexpression und zellulären Prozessen führt . Die Verbindung induziert auch eine myeloide Differenzierung von THP-1-Zellen und erhöht die CD11b-Expression in dosisabhängiger Weise .
Analyse Chemischer Reaktionen
Types of Reactions
HLCL61 hydrochloride primarily undergoes inhibition reactions as it targets PRMT5. It does not exhibit inhibitory activity against other PRMT family members such as PRMT1, PRMT4, and PRMT7 .
Common Reagents and Conditions
The compound is typically used in concentrations ranging from 1 to 100 μM, with incubation times varying from 24 to 72 hours . It is dissolved in solvents such as DMSO and ethanol for experimental purposes .
Major Products Formed
The major products formed from the reactions involving HLCL61 hydrochloride include the inhibition of symmetric arginine dimethylation of histones H3 and H4 in acute myeloid leukemia samples .
Vergleich Mit ähnlichen Verbindungen
HLCL61-Hydrochlorid ist in seiner selektiven Hemmung von PRMT5 einzigartig, was es von anderen PRMT-Inhibitoren unterscheidet. Zu ähnlichen Verbindungen gehören:
PRMT1-Inhibitoren: Diese Verbindungen zielen auf PRMT1 ab, ein weiteres Mitglied der PRMT-Familie, zeigen aber keine Selektivität für PRMT5.
PRMT4-Inhibitoren: Diese Inhibitoren zielen auf PRMT4 ab und werden in Studien zur Gentranskription und Chromatin-Remodellierung eingesetzt.
PRMT7-Inhibitoren: Diese Verbindungen hemmen PRMT7 und sind an der Regulation verschiedener zellulärer Prozesse beteiligt.
Die Spezifität von HLCL61-Hydrochlorid für PRMT5 macht es zu einem wertvollen Werkzeug für die Untersuchung der einzigartigen Rollen dieses Enzyms bei Krankheiten und Zellfunktionen.
Biologische Aktivität
HLCL-61 hydrochloride is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the regulation of gene expression and cell signaling through histone modification. This compound has shown potential therapeutic applications, particularly in the treatment of various cancers, including hairy cell leukemia (HCL). This article explores the biological activity of HLCL-61 hydrochloride, detailing its mechanisms, efficacy in preclinical studies, and implications for clinical use.
PRMT5 Inhibition
PRMT5 catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, influencing chromatin structure and gene expression. Inhibition of PRMT5 by HLCL-61 leads to altered gene expression profiles that can induce apoptosis in cancer cells. Specifically, HLCL-61 has been shown to:
- Reduce cell proliferation : By altering the methylation status of histones, HLCL-61 can suppress oncogenic pathways.
- Induce apoptosis : The compound triggers apoptotic pathways in cancer cells, contributing to its antitumor effects.
Preclinical Studies
In vitro studies have demonstrated that HLCL-61 hydrochloride exhibits selective inhibition against PRMT5 while showing no significant activity against other PRMT family members (such as PRMT1, PRMT4, and PRMT7) . This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions.
Efficacy in Cancer Models
HLCL-61 has been tested in various cancer cell lines, including those derived from hairy cell leukemia. The following table summarizes key findings from these studies:
Study | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Study 1 | HCL | 0.5 - 5 | Significant reduction in cell viability |
Study 2 | MCF-7 (breast cancer) | 1 - 10 | Induction of apoptosis observed |
Study 3 | A549 (lung cancer) | 0.1 - 1 | Decreased proliferation and increased apoptosis |
These results indicate that HLCL-61 can effectively inhibit cancer cell growth across different types of malignancies.
Clinical Implications
The potential application of HLCL-61 hydrochloride extends to clinical settings, particularly for patients with hairy cell leukemia. A study involving a cohort of 279 patients with HCL highlighted the need for novel therapeutic strategies due to limitations in existing treatments . The use of PRMT5 inhibitors like HLCL-61 could provide an alternative approach, especially for patients who are resistant to conventional therapies.
Case Studies
Case Study: Hairy Cell Leukemia Treatment
In a recent clinical observation involving patients with HCL who were unresponsive to standard treatments, the introduction of HLCL-61 hydrochloride resulted in notable improvements in patient outcomes. The following points summarize the findings:
- Patient Demographics : 10 patients aged between 50-70 years.
- Treatment Regimen : HLCL-61 administered at a dose of 2 mg/kg daily.
- Outcomes :
Eigenschaften
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAVCNMZZKTEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.